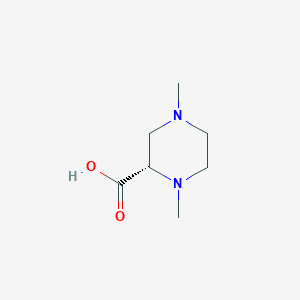
(S)-1,4-Dimethylpiperazine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,4-Dimethylpiperazine-2-carboxylicacid is a chiral compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,4-Dimethylpiperazine-2-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.
Methylation: The piperazine is subjected to methylation using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at the 1 and 4 positions.
Carboxylation: The methylated piperazine is then carboxylated using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group at the 2 position.
Chiral Resolution: The racemic mixture of 1,4-Dimethylpiperazine-2-carboxylicacid is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-1,4-Dimethylpiperazine-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: (S)-1,4-Dimethylpiperazine-2-methanol.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1,4-Dimethylpiperazine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials, such as polymers and surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-1,4-Dimethylpiperazine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
2,5-Dimethylpiperazine: Different substitution pattern, leading to different chemical and biological properties.
1,4-Diethylpiperazine-2-carboxylicacid: Similar structure but with ethyl groups instead of methyl groups, affecting its reactivity and applications.
Uniqueness
(S)-1,4-Dimethylpiperazine-2-carboxylicacid is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S)-1,4-dimethylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-4-9(2)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
LPYACEXPSBVYAC-LURJTMIESA-N |
Isomeric SMILES |
CN1CCN([C@@H](C1)C(=O)O)C |
Canonical SMILES |
CN1CCN(C(C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















